3-Bromo-7-iodoquinoline

Catalog No.
S820045
CAS No.
1354223-46-3
M.F
C9H5BrIN
M. Wt
333.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-7-iodoquinoline

CAS Number

1354223-46-3

Product Name

3-Bromo-7-iodoquinoline

IUPAC Name

3-bromo-7-iodoquinoline

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

InChI

InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H

InChI Key

BUYRRYFIHUENHV-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC=C(C=C21)Br)I

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)I

3-Bromo-7-iodoquinoline is a chemical compound characterized by the presence of bromine and iodine substituents on a quinoline ring structure. Its molecular formula is C9H5BrIC_9H_5BrI, and it has a molecular weight of approximately 333.95 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various biologically active molecules. The unique combination of halogen atoms contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

  • Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions, leading to the formation of different quinoline derivatives with altered oxidation states.
  • Coupling Reactions: It can be involved in coupling reactions, often facilitated by transition metal catalysts, to create more complex organic structures .

The biological activity of 3-Bromo-7-iodoquinoline has been the subject of research due to its potential as a pharmacological agent. It has shown promise in:

  • Antimicrobial Activity: It may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates that derivatives of quinoline compounds can influence cancer cell growth and survival, suggesting that 3-Bromo-7-iodoquinoline may have similar effects .
  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 3-Bromo-7-iodoquinoline can be achieved through several methods:

  • Ullmann Coupling Reaction: This method involves the reaction between 2-bromobenzaldehyde and sodium azide to form an azido complex, which is then transformed into 3-Bromo-7-iodoquinoline through subsequent reactions involving halogenation.
  • Bromination of Quinoline Derivatives: Starting from 7-hydroxyquinoline or other quinoline derivatives, bromination can be performed using brominating agents such as N-bromosuccinimide under controlled conditions to yield the desired product .

3-Bromo-7-iodoquinoline has various applications across different fields:

  • Medicinal Chemistry: It serves as a key intermediate in synthesizing drugs targeting infectious diseases and cancer.
  • Material Science: The compound can be utilized in the development of advanced materials due to its unique chemical properties.
  • Biological Research: It is employed in studies investigating biological pathways and molecular interactions relevant to health and disease .

Studies on the interactions of 3-Bromo-7-iodoquinoline with biological targets have revealed:

  • Binding Affinity: The compound has shown significant binding affinity for specific enzymes and receptors, which may contribute to its biological effects.
  • Modulation of Biological Pathways: By interacting with key molecular targets, it can influence various cellular processes, making it a valuable tool in pharmacological research .

Several compounds share structural similarities with 3-Bromo-7-iodoquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-ChloroquinolineLacks bromine and iodineDifferent reactivity profile
3-BromoquinolineContains bromine but no iodineVaries in biological activity
7-IodoquinolineContains iodine but no bromineDistinct chemical properties
3-Bromo-6-iodoquinolineBromine at position 3; iodine at position 6Similar halogenated structure with different positioning

The uniqueness of 3-Bromo-7-iodoquinoline lies in its specific combination of halogen substituents, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .

3-Bromo-7-iodoquinoline (CAS 1354223-46-3) emerged as a specialized halogenated quinoline derivative in the early 21st century, primarily driven by advancements in cross-coupling reactions and the demand for functionalized heterocycles in medicinal chemistry. Early synthetic efforts focused on regioselective halogenation of quinoline scaffolds, leveraging iodine’s superior directing effects over bromine. This compound’s development aligns with broader trends in halogenated heterocyclic chemistry, where iodine and bromine substituents enable versatile transformations in drug discovery and materials science.

Significance in Halogenated Heterocyclic Chemistry

The compound serves as a critical intermediate in synthesizing bioactive molecules due to its dual halogenation pattern. Bromine at position 3 and iodine at position 7 create orthogonal reactivity sites for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. This bifunctionality enables sequential functionalization, a strategy exploited in constructing complex quinoline-based pharmaceuticals. Its role in accessing polycyclic aromatics and nanographenes further underscores its value in materials chemistry.

Position Within Quinoline Derivative Research

3-Bromo-7-iodoquinoline occupies a niche in quinoline research as a dihalogenated scaffold. While mono-halogenated derivatives (e.g., 7-bromoquinoline) dominate traditional syntheses, the 3,7-dihalo configuration offers enhanced synthetic flexibility. This positioning is exemplified by its use in synthesizing GSK2126458, an investigational kinase inhibitor, where sequential cross-coupling reactions replace bromine and iodine with aryl or heteroaryl groups.

Current Academic Research Landscape

Recent studies highlight two primary research directions:

  • Methodological Innovations: Development of regioselective halogenation protocols using TBHP and iodine under non-metal catalytic conditions.
  • Derivative Development: Synthesis of amodiaquine analogs with modified quinoline cores for antiviral applications, including SARS-CoV-2 inhibitors.
Research FocusKey FindingsReferences
Synthetic MethodologiesNon-metal catalytic oxidation achieves 56% yield in 5-bromo-3-iodoquinoline synthesis
Antiviral Applications7-Iodoquinoline derivatives show potent anti-SARS-CoV-2 activity with EC50 < 10 µM

3-Bromo-7-iodoquinoline exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound typically appears as a crystalline solid with a characteristic appearance common to halogenated quinoline derivatives [1] [3]. The physical state remains stable under normal storage conditions, which require the compound to be kept in a dark place, sealed in dry conditions at room temperature [1] [2].

The molecular weight of 333.95 grams per mole contributes to its solid-state properties at ambient conditions [4] [1] [3]. The presence of both bromine and iodine substituents on the quinoline ring system increases the molecular weight significantly compared to unsubstituted quinoline, affecting its physical characteristics and handling properties [4].

Solubility Profile

Aqueous Solubility

3-Bromo-7-iodoquinoline exhibits very low aqueous solubility, with reported values of approximately 0.00477 milligrams per milliliter or 0.0000143 molar in water [6]. This extremely limited water solubility is characteristic of halogenated aromatic compounds and is attributed to the hydrophobic nature of the quinoline ring system combined with the electron-withdrawing effects of the halogen substituents [7] [6].

The low aqueous solubility places the compound in the practically insoluble category according to standard pharmaceutical classifications [6]. This property is consistent with the compound's high LogP value of 3.6019, indicating significant lipophilicity [3] [8]. The limited water solubility has important implications for biological applications and requires consideration of appropriate solubilization strategies for pharmaceutical or research applications [6].

Organic Solvent Compatibility

3-Bromo-7-iodoquinoline demonstrates good to excellent solubility in various organic solvents, particularly those with similar polarity characteristics . The compound shows moderate to good solubility in ethanol, making it suitable for alcoholic extraction and purification procedures . Dichloromethane provides excellent solubility for the compound, which is advantageous for synthetic manipulations and analytical procedures .

The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, based on its structural characteristics and the behavior of similar quinoline derivatives . Aromatic solvents including toluene and benzene are anticipated to provide moderate solubility due to favorable π-π interactions between the solvent and the quinoline ring system .

Solvent TypeSolubilitySolubility Class
WaterVery low (0.00477 mg/mL)Practically insoluble
EthanolModerate to GoodSoluble
DichloromethaneGoodSoluble
Organic Solvents (general)Generally solubleSoluble
Dimethyl SulfoxideExpected good solubilitySoluble

Stability and Degradation Pathways

3-Bromo-7-iodoquinoline exhibits good chemical stability under standard ambient conditions when stored properly [1] [2]. The compound remains stable when kept in a dark place, sealed in dry conditions at room temperature [1] [2]. This storage requirement indicates sensitivity to light and moisture, which is common for halogenated aromatic compounds [1] [2].

The compound shows thermal stability under normal handling conditions, with decomposition temperatures typically exceeding 200°C for similar quinoline derivatives [11]. The presence of both bromine and iodine substituents may affect thermal stability, with iodine being more thermally labile than bromine [11]. Under extreme conditions, degradation pathways may involve dehalogenation reactions, particularly affecting the carbon-iodine bond due to its relatively lower bond strength compared to the carbon-bromine bond [11].

Photochemical stability requires careful consideration, as the compound should be protected from light during storage and handling [1] [2]. Ultraviolet radiation can potentially induce photodegradation reactions, leading to halogen loss or ring system modifications [12]. The compound's stability in solution depends on the solvent system and storage conditions, with organic solvents generally providing better stability than aqueous systems [12].

Photochemical Properties

3-Bromo-7-iodoquinoline exhibits significant photosensitivity, requiring storage in dark conditions to prevent photodegradation [1] [2]. The compound absorbs ultraviolet radiation effectively due to its extended conjugated aromatic system, which can lead to photochemical reactions under prolonged exposure to light [12] [13].

The quinoline chromophore provides strong UV absorption characteristics, with the halogen substituents modifying the electronic transitions and absorption spectra [12] [13]. The presence of both bromine and iodine can enhance intersystem crossing and triplet state formation, potentially leading to increased photoreactivity [12] [13].

Photostability considerations are crucial for handling and storage, as exposure to natural or artificial UV radiation can result in degradation products through various pathways including dehalogenation and ring opening reactions [12] [13]. The compound's photochemical behavior suggests potential applications in photodynamic processes or as photosensitizers in specialized applications [12] [13].

Thermal Behavior and Phase Transitions

3-Bromo-7-iodoquinoline demonstrates typical thermal behavior for dihalogenated quinoline derivatives, with a melting point estimated to be in the range of 100-150°C based on structural analogy to similar compounds [14] [11]. The 3-Bromo-2-iodoquinoline isomer shows a melting point of 117-123°C, providing a reference point for thermal behavior [14] [11].

The compound exhibits thermal stability up to moderate temperatures, with decomposition typically occurring above 250°C for quinoline derivatives [11]. The boiling point is estimated to exceed 350°C under standard atmospheric pressure, though exact values have not been experimentally determined [11].

Phase transitions follow typical patterns for organic crystalline solids, with the compound maintaining its solid state at room temperature and standard atmospheric pressure [11]. The flash point is expected to be above 100°C, consistent with other quinoline derivatives and contributing to safe handling characteristics [11].

PropertyValue/DescriptionComparison to Similar Compounds
Melting PointEstimated 100-150°C3-Bromo-2-iodoquinoline: 117-123°C
Boiling PointEstimated >350°C3-Bromoquinoline: 274-276°C
Thermal StabilityStable under normal conditionsHalogenated quinolines are thermally stable
Phase at Room TemperatureSolidTypical for dihalogenated quinolines

Acid-Base Characteristics

3-Bromo-7-iodoquinoline exhibits weak basic properties due to the presence of the quinoline nitrogen atom, with an estimated pKa value in the range of 1.5-2.5 [6] [15] [16]. This significantly reduced basicity compared to unsubstituted quinoline (pKa = 4.85) is attributed to the electron-withdrawing effects of both bromine and iodine substituents [17] [15] [16].

The 3-bromoquinoline derivative shows a pKa of 2.69, indicating the substantial impact of halogen substitution on acid-base properties [17] [15]. The additional iodine substitution in 3-Bromo-7-iodoquinoline is expected to further decrease the basicity, resulting in an even lower pKa value [15] [16].

Protonation occurs at the quinoline nitrogen atom under acidic conditions, forming the corresponding quinolinium ion [15] [18]. The electron-withdrawing nature of the halogen substituents stabilizes the neutral form relative to the protonated form, contributing to the reduced basicity [15] [18]. This weak basicity has important implications for coordination chemistry and biological interactions.

CompoundpKa ValueBasicityEffect of Substituents
Quinoline4.85ModerateReference compound
3-Bromoquinoline2.69WeakElectron-withdrawing Br decreases basicity
3-Bromo-7-iodoquinoline (estimated)1.5-2.5 (estimated)Very weakCombined electron-withdrawing effects
3-Bromo-6-iodoquinoline1.77 (predicted)Very weakSimilar dual halogen effects

XLogP3

3.9

Dates

Last modified: 08-16-2023

Explore Compound Types